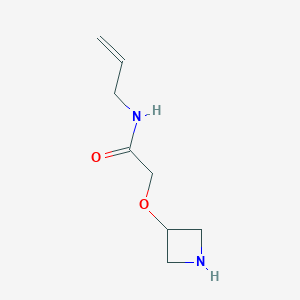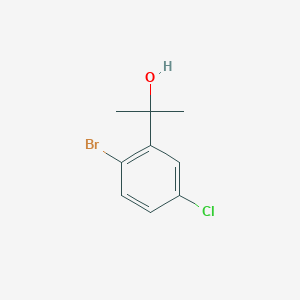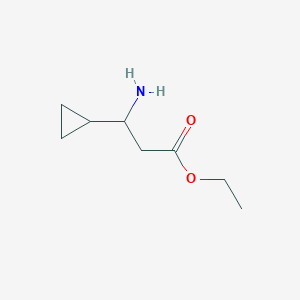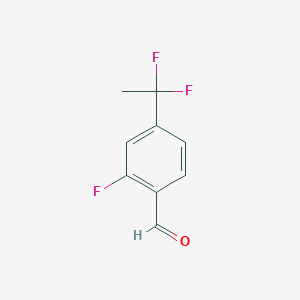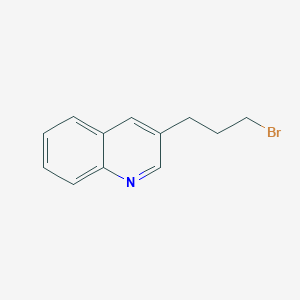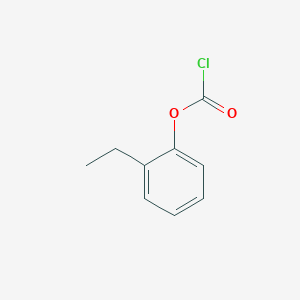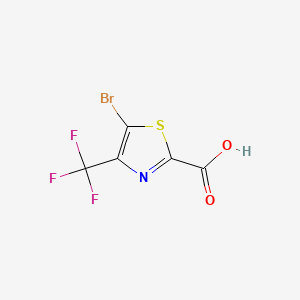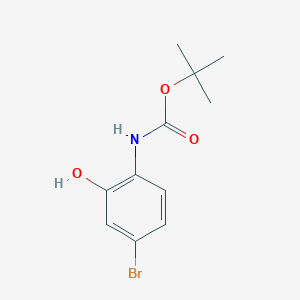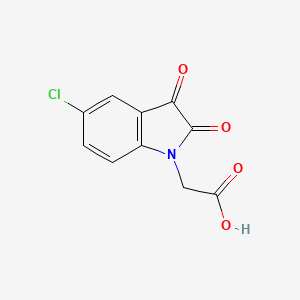
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid is a compound that belongs to the indole derivative family Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid typically involves the reaction of 5-chloroisatin with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
化学反応の分析
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Chloroindole-3-acetic acid: Similar in structure but with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
This compound stands out due to its unique combination of a chloro group and an acetic acid moiety, which imparts specific chemical reactivity and biological activity.
特性
IUPAC Name |
2-(5-chloro-2,3-dioxoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKZZFZWJCVEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
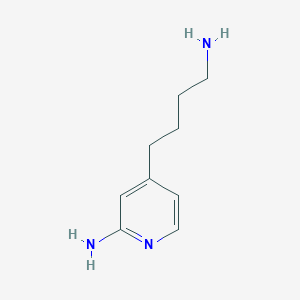

![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
